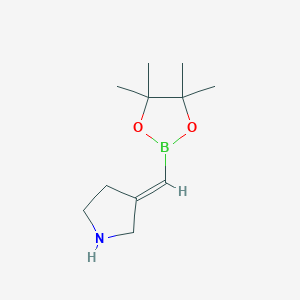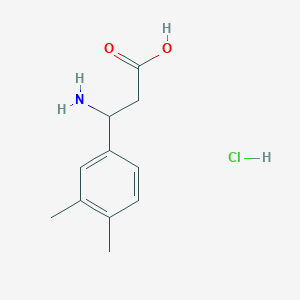
3-Amino-3-(3,4-dimethylphenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a unique structure with an amino group and a 3,4-dimethylphenyl group attached to a propanoic acid backbone, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable amino acid derivative.
Condensation Reaction: The 3,4-dimethylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst to form an intermediate.
Reduction: The intermediate is then subjected to reduction conditions to yield the desired ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Amino-3-(3,4-dimethylphenyl)propanoic acid: The non-hydrochloride form of the compound.
3,4-Dimethylphenylalanine: A structurally similar amino acid derivative.
Uniqueness
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a 3,4-dimethylphenyl group. This combination of features makes it a valuable compound for studying chiral interactions and developing chiral drugs.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H |
Clave InChI |
ZYIPAJHUXGHXJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


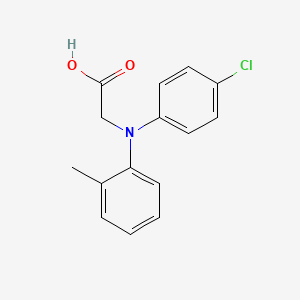
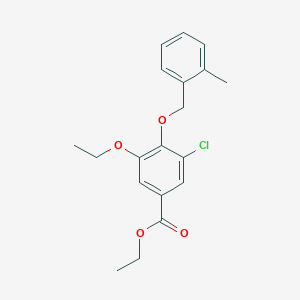

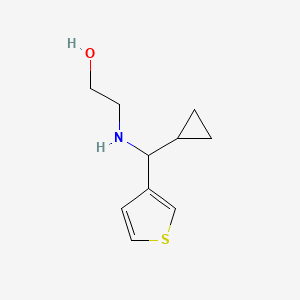
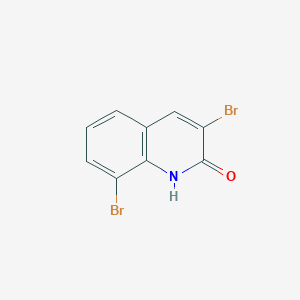
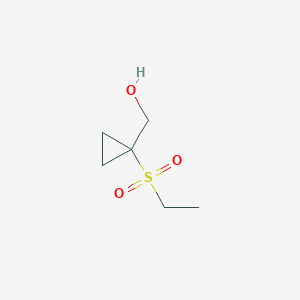
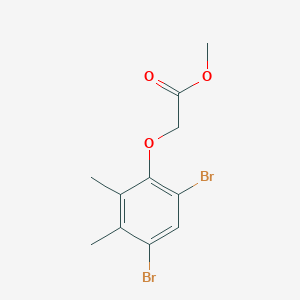

![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)


